molecular formula C7H11NO2 B15258804 Methyl 3-amino-3-cyclopropylprop-2-enoate

Methyl 3-amino-3-cyclopropylprop-2-enoate

Cat. No.: B15258804
M. Wt: 141.17 g/mol
InChI Key: HNQBIOJSZLEDCJ-XQRVVYSFSA-N
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Description

Methyl 3-amino-3-cyclopropylprop-2-enoate is an organic compound with a unique structure that includes a cyclopropyl group attached to an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-cyclopropylprop-2-enoate can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with methyl acrylate under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyclopropylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-amino-3-cyclopropylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-cyclopropylprop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyclopropylprop-2-enoate: Lacks the amino group, resulting in different reactivity and applications.

    Cyclopropylamine: Contains the cyclopropyl and amino groups but lacks the ester functionality.

    Methyl acrylate: Contains the ester group but lacks the cyclopropyl and amino groups.

Uniqueness

Methyl 3-amino-3-cyclopropylprop-2-enoate is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (Z)-3-amino-3-cyclopropylprop-2-enoate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)4-6(8)5-2-3-5/h4-5H,2-3,8H2,1H3/b6-4-

InChI Key

HNQBIOJSZLEDCJ-XQRVVYSFSA-N

Isomeric SMILES

COC(=O)/C=C(/C1CC1)\N

Canonical SMILES

COC(=O)C=C(C1CC1)N

Origin of Product

United States

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